molecular formula C28H37N3O3 B12313264 2-[3-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid

2-[3-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid

Cat. No.: B12313264
M. Wt: 463.6 g/mol
InChI Key: YQBLDZMARIUXJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bilastine involves multiple steps, starting from the preparation of key intermediates. One of the synthetic routes includes the reaction of 2-(4-(1-(2-ethoxyethyl)benzimidazol-2-yl)piperidin-1-yl)ethyl phenyl ketone with methyl magnesium bromide to form the corresponding alcohol, which is then oxidized to the desired carboxylic acid . The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like Grignard reagents and oxidizing agents .

Industrial Production Methods

Industrial production of bilastine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and by-products .

Properties

Molecular Formula

C28H37N3O3

Molecular Weight

463.6 g/mol

IUPAC Name

2-[3-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C28H37N3O3/c1-4-34-19-18-31-25-11-6-5-10-24(25)29-26(31)22-13-16-30(17-14-22)15-12-21-8-7-9-23(20-21)28(2,3)27(32)33/h5-11,20,22H,4,12-19H2,1-3H3,(H,32,33)

InChI Key

YQBLDZMARIUXJI-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC(=CC=C4)C(C)(C)C(=O)O

Origin of Product

United States

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